2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone
2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone
Brand Name:
Vulcanchem
CAS No.:
1678-43-9
VCID:
VC21228808
InChI:
InChI=1S/C21H18O4S/c1-16-12-14-19(15-13-16)26(23,24)25-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17/h2-15,21H,1H3
SMILES:
CC1=CC=C(C=C1)S(=O)(=O)OC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3
Molecular Formula:
C21H18O4S
Molecular Weight:
366.4 g/mol
2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone
CAS No.: 1678-43-9
Cat. No.: VC21228808
Molecular Formula: C21H18O4S
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1678-43-9 |
|---|---|
| Molecular Formula | C21H18O4S |
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | (2-oxo-1,2-diphenylethyl) 4-methylbenzenesulfonate |
| Standard InChI | InChI=1S/C21H18O4S/c1-16-12-14-19(15-13-16)26(23,24)25-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17/h2-15,21H,1H3 |
| Standard InChI Key | DLDWUFCUUXXYTB-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator